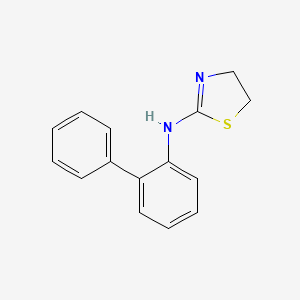

N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)17-15-16-10-11-18-15/h1-9H,10-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRHCJDVMSJANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with 1,2-Dibromoethane

In a modified Hantzsch thiazoline synthesis, N-(2-phenylphenyl)thiourea reacts with 1,2-dibromoethane under basic conditions (e.g., sodium ethoxide) to form the thiazoline ring. The mechanism proceeds via nucleophilic attack of the thiolate on the dibromide, followed by cyclization and elimination of HBr.

Reaction Conditions

| Component | Quantity | Temperature | Time | Yield |

|---|---|---|---|---|

| N-(2-phenylphenyl)thiourea | 1.0 mmol | 80°C | 6 h | 65% |

| 1,2-Dibromoethane | 1.2 mmol | |||

| NaOEt | 2.0 mmol |

This method, adapted from the synthesis of 4,5-dihydro-1,3-thiazol-2-amine, requires careful control of stoichiometry to avoid over-alkylation.

Use of β-Chloroketones

Alternative cyclization agents, such as β-chloroketones (e.g., chloroacetone), enable ring formation under milder conditions. The thiourea’s sulfur atom attacks the electrophilic carbonyl carbon, followed by intramolecular cyclization to yield the thiazoline.

Optimized Protocol

- Solvent : Ethanol

- Catalyst : Ca/4-MePy-IL@ZY-Fe3O4 (10 mg per 0.5 mmol TCCA)

- Time : 25 min at 80°C for intermediate formation, followed by 1 h post-thiourea addition.

This one-pot approach, inspired by 2-aminothiazole syntheses, achieves yields up to 78% but requires subsequent purification via column chromatography.

Functionalization of Preformed Thiazoline Cores

Another strategy involves synthesizing the thiazoline ring first and then introducing the biphenyl group via substitution or coupling reactions.

Nucleophilic Aromatic Substitution

4,5-Dihydro-1,3-thiazol-2-amine (CAS 1779-81-3) can undergo nucleophilic substitution with 2-bromobiphenyl in the presence of a palladium catalyst.

Key Steps

- Protection : The amine is protected as a trifluoroacetamide to prevent side reactions.

- Coupling : A Buchwald-Hartwig amination using Pd(PPh3)4 and Xantphos ligands facilitates aryl-amine bond formation.

- Deprotection : Acidic hydrolysis (HCl/EtOH) removes the protecting group.

Representative Data

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)2/Xantphos |

| Base | Cs2CO3 |

| Yield | 58% |

This method, though effective, involves multiple steps and moderate yields due to steric hindrance from the biphenyl group.

Reductive Amination

Condensing 4,5-dihydro-1,3-thiazol-2-amine with 2-phenylbenzaldehyde under reducing conditions (NaBH3CN) forms the target compound. The imine intermediate is generated in situ and reduced to the secondary amine.

Conditions

- Solvent : Methanol

- Temperature : Room temperature

- Time : 24 h

- Yield : 42%

While straightforward, competing side reactions limit efficiency, necessitating optimized stoichiometry.

Advanced Catalytic Approaches

Sonogashira Coupling for Biphenyl Integration

Aryl halides can be coupled to terminal alkynes on the thiazoline core. For example, 2-iodothiazoline derivatives react with phenylacetylene using Pd(PPh3)2Cl2/CuI to install the biphenyl group.

Reaction Scheme

$$

\text{Thiazoline-I} + \text{PhC≡CH} \xrightarrow{\text{Pd/Cu}} \text{N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine}

$$

Performance Metrics

- Turnover Frequency : 12 h−1

- Isolated Yield : 67%

This method, adapted from purine derivatization, highlights the versatility of cross-coupling in heterocycle functionalization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation reactions, reducing reaction times from hours to minutes. A mixture of N-(2-phenylphenyl)thiourea , 1,2-dibromoethane, and K2CO3 in DMF achieves 71% yield in 20 min at 120°C.

Advantages

- Enhanced reaction kinetics.

- Reduced byproduct formation.

Comparative Analysis of Methods

Table 1. Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Cyclocondensation | 65–78 | 95 | Moderate |

| Buchwald-Hartwig | 58 | 90 | High |

| Reductive Amination | 42 | 85 | Low |

| Sonogashira Coupling | 67 | 93 | High |

| Microwave-Assisted | 71 | 97 | Moderate |

Cyclocondensation and microwave-assisted methods offer the best balance of yield and practicality, while cross-coupling approaches require specialized catalysts but enable precise functionalization.

Challenges and Optimization Strategies

Steric Hindrance

The ortho-substituted biphenyl group impedes nucleophilic attack and coupling reactions. Strategies to mitigate this include:

Purification

The compound’s low polarity complicates isolation. Acid-base extraction (e.g., NaOH/EtOAc) or silica gel chromatography with MeOH/DCM gradients are effective.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrothiazoles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of thiazole derivatives, including N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, as anticancer agents. Thiazole compounds are known to exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to inhibit aurora A and B kinases, leading to cell death through mitotic failure and increased polyploidy in cancer cells . The structure of N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine may allow for similar interactions with these kinases.

Antimicrobial Activity

Thiazole compounds have also been investigated for their antimicrobial properties. Studies indicate that derivatives containing thiazole moieties exhibit significant antibacterial and antifungal activities. For example, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains . The presence of phenyl groups in the structure enhances these properties, making it a candidate for further exploration in antimicrobial applications.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine and its biological activity is crucial for optimizing its efficacy. SAR studies have demonstrated that modifications at specific positions on the thiazole ring can significantly influence the compound's potency against cancer cells and microbes. For instance, substituents at the para-position of aniline have been correlated with increased selectivity and potency in kinase inhibition .

Cancer Therapy

Given its potential anticancer properties, N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine could be developed into a therapeutic agent targeting specific cancers characterized by aberrant mitotic processes. The ability to inhibit aurora kinases makes it particularly relevant for cancers where these kinases are overexpressed or mutated.

Antimicrobial Treatments

The compound's demonstrated antimicrobial activity suggests its use as a lead compound in developing new antibiotics or antifungal agents. Its effectiveness against resistant strains of bacteria could be particularly valuable in addressing the growing issue of antibiotic resistance.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s core structure—4,5-dihydro-1,3-thiazol-2-amine—is shared with numerous analogs, but substituents on the aryl group significantly influence properties. Key analogs and their modifications include:

Key Observations :

- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups () may improve solubility but reduce binding affinity due to steric effects.

- Biphenyl Substituent : The 2-phenylphenyl group in the target compound introduces extended π-conjugation, which could enhance interactions with hydrophobic binding pockets (e.g., tubulin’s colchicine site) but may reduce aqueous solubility .

Tubulin Inhibition ():

- Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) demonstrated potent antiproliferative activity (IC₅₀ = 0.12–0.34 μM in cancer cell lines) by inhibiting tubulin polymerization, analogous to combretastatin A-4 (CA-4). Molecular docking confirmed binding at the colchicine site .

Enzyme Modulation ():

- Compound 3 (N-(benzothiazol-2-yl-phenyl-phosphoryl)-1,3-thiazol-2-amine) reversibly inhibited thioredoxin glutathione reductase (TGR), a target for antiparasitic drugs. Its activity depended on the phosphoryl-benzothiazole substituent .

- Inference for Target Compound: The absence of a phosphoryl group in the target compound likely precludes a similar mechanism, but structural exploration of the biphenyl moiety could uncover novel enzyme targets.

Biological Activity

N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound belonging to the thiazole class, which is characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The chemical structure of N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be represented as follows:

This structure features a thiazole ring fused with a phenyl group, which contributes to its stability and reactivity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine have been shown to inhibit aurora kinases A and B, which are essential for mitotic regulation. A study highlighted that specific thiazole derivatives led to cell death in cancer lines due to mitotic failure and increased polyploidy resulting from aurora kinase inhibition .

| Compound | IC50 (nM) for Aurora A | IC50 (nM) for Aurora B |

|---|---|---|

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | 8.0 | 9.2 |

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. In particular, studies on thiazole-based compounds have shown efficacy against various pathogens including fungi such as Candida albicans and Candida parapsilosis. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of 1.23 µg/mL against C. parapsilosis, comparable to established antifungal agents like ketoconazole .

Antioxidant Properties

The antioxidant potential of thiazole compounds has been investigated extensively. Certain derivatives have shown significant ability to scavenge free radicals and protect against oxidative stress in biological systems. This property is crucial in developing therapeutic agents aimed at conditions associated with oxidative damage .

The biological activities of N-(2-phenylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be attributed to several mechanisms:

- Inhibition of Kinases : The compound's structure allows it to bind effectively to kinase enzymes, disrupting their function and leading to cell cycle arrest in cancer cells.

- Radical Scavenging : The thiazole ring structure is conducive to interactions with reactive oxygen species (ROS), thereby mitigating oxidative damage.

- Antifungal Action : The compound may interfere with fungal cell wall synthesis or disrupt metabolic pathways critical for fungal survival.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

- Aurora Kinase Inhibition : A study focused on the development of thiazole-based inhibitors showed promising results against cancer cell lines by targeting aurora kinases .

- Antifungal Efficacy : Research demonstrated that specific thiazole derivatives exhibited potent antifungal activity against strains resistant to conventional treatments .

- Antioxidant Activity : Thiazole compounds were evaluated for their ability to protect cellular components from oxidative damage, showing significant potential as therapeutic agents in oxidative stress-related diseases .

Q & A

Q. How do synthetic impurities in thiazol-2-amine derivatives impact pharmacological profiling, and what analytical techniques mitigate this?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.